molecular formula C15H13BrClN3O3 B4929010 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide

Numéro de catalogue B4929010
Poids moléculaire: 398.64 g/mol
Clé InChI: IVWCKYQLVXYNOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Bromo-CIPTA, and it is a selective antagonist for the GPR35 receptor.

Mécanisme D'action

Bromo-CIPTA acts as a selective antagonist for the GPR35 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action allows researchers to investigate the role of the GPR35 receptor in various physiological processes.
Biochemical and Physiological Effects:
Bromo-CIPTA has been shown to have minimal off-target effects, making it a valuable research tool for investigating the GPR35 receptor. Studies have shown that the inhibition of this receptor can lead to a reduction in inflammation and pain, suggesting that it may have therapeutic potential in these areas.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Bromo-CIPTA in lab experiments is its selectivity for the GPR35 receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively high cost, which may limit its widespread use in research.

Orientations Futures

There are several future directions for research involving Bromo-CIPTA. One area of interest is investigating the role of the GPR35 receptor in glucose metabolism and diabetes. Another potential direction is exploring the therapeutic potential of GPR35 antagonists in the treatment of inflammatory and pain-related conditions.
In conclusion, Bromo-CIPTA is a valuable research tool for investigating the GPR35 receptor. Its selectivity and minimal off-target effects make it a useful compound for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound in the field of medicine.

Méthodes De Synthèse

The synthesis of Bromo-CIPTA involves the reaction of 3-bromo-N-(2-aminoethyl)benzamide with 4-chloro-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, and the resulting product is purified through column chromatography.

Applications De Recherche Scientifique

Bromo-CIPTA has shown potential as a research tool for investigating the GPR35 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. The activation of this receptor has been linked to various physiological processes, such as inflammation, pain, and glucose metabolism.

Propriétés

IUPAC Name

3-bromo-N-[2-(4-chloro-2-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O3/c16-11-3-1-2-10(8-11)15(21)19-7-6-18-13-5-4-12(17)9-14(13)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWCKYQLVXYNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.